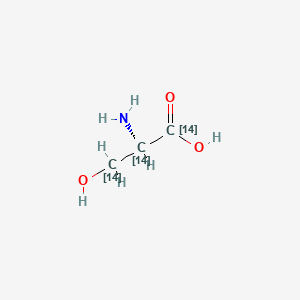
(2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid is a radiolabeled amino acid derivative. The compound is structurally similar to naturally occurring amino acids but contains carbon-14 isotopes, making it useful for tracing and studying metabolic pathways in biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid typically involves the incorporation of carbon-14 isotopes into the precursor molecules. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. The carbon-14 isotopes can be introduced into the aldehyde precursor or the cyanide reagent.
Industrial Production Methods
Industrial production of radiolabeled compounds like this compound requires specialized facilities equipped to handle radioactive materials. The production process involves the synthesis of the compound in a controlled environment to ensure safety and purity. The radiolabeled precursors are carefully monitored and handled to prevent contamination and ensure accurate labeling.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of a keto acid.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted amino acids depending on the reagent used.
Aplicaciones Científicas De Investigación
(2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid is widely used in scientific research due to its radiolabeled nature. Some applications include:
Biochemistry: Tracing metabolic pathways and studying enzyme kinetics.
Medicine: Investigating amino acid metabolism in various diseases.
Pharmacology: Studying drug interactions and metabolism.
Industry: Used in the development of radiolabeled compounds for research and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid involves its incorporation into metabolic pathways where it mimics the behavior of naturally occurring amino acids. The carbon-14 isotopes allow researchers to trace the compound through various biochemical processes, providing insights into metabolic pathways and enzyme activities. The molecular targets and pathways involved include amino acid transporters, enzymes involved in amino acid metabolism, and various cellular processes that utilize amino acids.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: The non-radiolabeled version of the compound.
(2S)-2-amino-3-hydroxypropanoic acid: The enantiomer of the compound.
(2R)-2-amino-3-hydroxy(1,2-13C2)propanoic acid: A similar compound labeled with carbon-13 isotopes.
Uniqueness
(2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid is unique due to its carbon-14 labeling, which allows for precise tracing and study of metabolic pathways. This radiolabeled compound provides a powerful tool for researchers to investigate biochemical processes with high sensitivity and specificity.
Propiedades
Fórmula molecular |
C3H7NO3 |
|---|---|
Peso molecular |
111.071 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1+2,2+2,3+2 |
Clave InChI |
MTCFGRXMJLQNBG-JNCFAKJOSA-N |
SMILES isomérico |
[14CH2]([14C@H]([14C](=O)O)N)O |
SMILES canónico |
C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



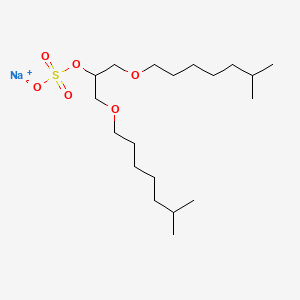

![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-](/img/structure/B13788063.png)


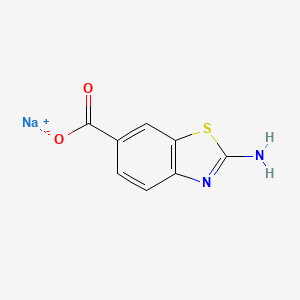



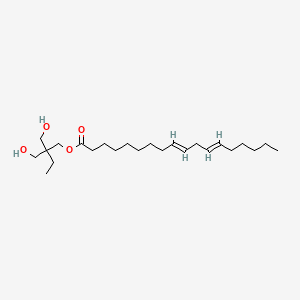
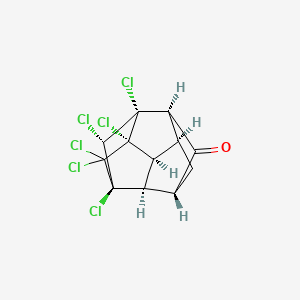

![Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane](/img/structure/B13788102.png)
